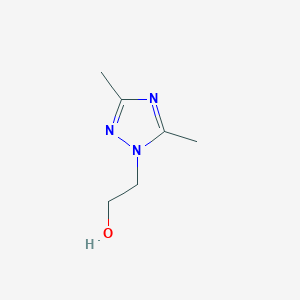

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-5-7-6(2)9(8-5)3-4-10/h10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQNRKJSLNRCKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650981 | |

| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52497-33-3 | |

| Record name | 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical framework for the spectroscopic analysis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS: 52497-33-3). While a complete set of publicly available experimental spectra for this specific molecule is limited, this document leverages established spectroscopic principles and data from analogous structures to present a predictive but robust guide for its characterization. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of how to acquire, interpret, and validate the structure of this compound using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS).

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted at the N1 position with an ethanol group. The triazole core is further functionalized with two methyl groups at the C3 and C5 positions. The molecular formula is C₆H₁₁N₃O, yielding a molecular weight of 141.17 g/mol .[1]

The structural elucidation of such molecules is fundamental in chemical synthesis, drug discovery, and material science. Spectroscopic analysis provides an unambiguous confirmation of the molecular structure, purity, and electronic environment of the constituent atoms. This guide explains the causality behind the expected spectral features, provides validated protocols for data acquisition, and offers a detailed interpretation of the predicted data.

Molecular Structure Diagram

The structure and atom numbering scheme used for spectral assignments throughout this guide are presented below.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending). The frequency of absorption is characteristic of the bond type, its strength, and the masses of the connected atoms. This technique is exceptionally useful for identifying functional groups. For the target molecule, key functional groups include the alcohol (O-H and C-O) and the substituted triazole ring (C=N, C-N).

Predicted IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Predicted Intensity | Rationale and Comments |

| 3500 - 3200 | O-H stretch (alcohol) | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.[2][3][4] |

| 3000 - 2850 | C-H stretch (aliphatic) | Medium-Strong | Arises from the symmetric and asymmetric stretching of C-H bonds in the methyl (CH₃) and methylene (CH₂) groups. |

| ~1640 - 1550 | C=N stretch (triazole) | Medium | Characteristic of the endocyclic double bonds within the 1,2,4-triazole ring. The exact position can vary with substitution. |

| ~1500 - 1400 | C-N stretch (triazole) | Medium | Represents the stretching vibrations of the single bonds within the heterocyclic ring. |

| ~1260 - 1050 | C-O stretch (alcohol) | Strong | This is a primary alcohol, so a strong absorption is expected in this region. This peak is one of the most reliable for identifying the alcohol functional group.[1][3] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes a standard method for acquiring an IR spectrum of a liquid sample, which is appropriate for this compound.[1]

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry nitrogen or air to minimize atmospheric water and CO₂ interference.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical step to ensure that absorptions from the atmosphere and the crystal surface are subtracted from the final sample spectrum.

-

Sample Application: Apply a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the key functional groups.

-

Cleaning: Thoroughly clean the ATR crystal with solvent to remove all traces of the sample before the next measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei (¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The precise frequency (chemical shift, δ) depends on the local electronic environment. The integration of a signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-α | ~4.2 - 4.0 | Triplet (t) | 2H | N-CH₂ -CH₂OH | The methylene group is directly attached to the electron-withdrawing triazole nitrogen, causing a significant downfield shift. It is split into a triplet by the two adjacent H-β protons (n+1 rule). |

| H-β | ~3.9 - 3.7 | Triplet (t) | 2H | N-CH₂-CH₂ OH | Attached to an oxygen atom, this group is also deshielded. It is split into a triplet by the two adjacent H-α protons. Data from similar structures support these shift ranges.[5] |

| H-C5-Me | ~2.45 | Singlet (s) | 3H | C5-CH₃ | Methyl groups on a triazole ring. This methyl is expected to be slightly different from the C3-methyl due to proximity to the N1-substituent. |

| H-C3-Me | ~2.40 | Singlet (s) | 3H | C3-CH₃ | Methyl group on the triazole ring. No adjacent protons result in a singlet. |

| H-O | Variable (~2.0-3.0) | Singlet (s) | 1H | CH₂-OH | The chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It often appears as a broad singlet and does not couple with adjacent protons.[4] |

¹³C NMR Spectroscopy

Principle: ¹³C NMR operates on the same principles as ¹H NMR but observes the carbon nuclei. It provides one signal for each unique carbon atom in the molecule, with a chemical shift that is highly sensitive to its electronic environment and hybridization.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Predicted δ (ppm) | Assignment | Rationale |

| C5 | ~152 | C 5-CH₃ | Carbon atoms in heterocyclic aromatic rings appear far downfield. This C=N carbon is deshielded by two adjacent nitrogen atoms. Analogous structures show shifts in this region.[5] |

| C3 | ~150 | C 3-CH₃ | Similar to C5, this C=N carbon is in a highly deshielded environment within the triazole ring. |

| Cβ | ~60 | N-CH₂-C H₂OH | The carbon atom bonded to the electronegative oxygen atom is deshielded, typically appearing in the 50-80 ppm range for alcohols.[3] |

| Cα | ~50 | N-C H₂-CH₂OH | The carbon atom bonded to the triazole nitrogen is also deshielded, with its signal expected in this region. |

| C5-Me | ~14 | C5-C H₃ | Aliphatic methyl carbons are highly shielded and appear far upfield. |

| C3-Me | ~12 | C3-C H₃ | Similar to the C5-methyl group, this carbon is expected to be in the upfield region of the spectrum. A slight difference between the two methyl carbons is anticipated. |

Experimental Protocol: NMR Sample Preparation and Acquisition

Caption: Standard workflow for preparing and analyzing an NMR sample.

Justification of Choices:

-

Solvent: Chloroform-d (CDCl₃) is a common, non-polar solvent suitable for many organic molecules. If solubility is an issue, or to observe O-H coupling, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.[3]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the reference standard, defined as 0.00 ppm for both ¹H and ¹³C NMR.

-

Self-Validation: To confirm the O-H proton signal, a "D₂O shake" experiment can be performed. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the ¹H spectrum will cause the O-H signal to disappear due to proton-deuterium exchange.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the molecular weight of the compound and, through analysis of fragment ions, valuable structural information. Electron Ionization (EI) is a common technique that often induces predictable fragmentation.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Ion (M⁺•): A peak at m/z 141 is expected, corresponding to the molecular weight of the parent molecule.

-

Key Fragmentation Pathways: The structure is expected to fragment via two primary mechanisms: alpha-cleavage (cleavage of a bond adjacent to the alcohol) and cleavage involving the triazole ring.

| Predicted m/z | Ion Structure/Formula | Pathway |

| 141 | [C₆H₁₁N₃O]⁺• | Molecular Ion (M⁺•) |

| 123 | [C₆H₉N₃]⁺• | Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion. This is a very common fragmentation pathway for alcohols.[3] |

| 110 | [C₅H₈N₃]⁺ | Alpha-Cleavage: Loss of the •CH₂OH radical (31 Da). This results in a stable cation where the charge is stabilized by the triazole ring. |

| 96 | [C₄H₆N₃]⁺ | Side-chain Cleavage: Cleavage of the Cα-Cβ bond to lose a C₂H₄O fragment (44 Da), followed by rearrangement. |

| 69, 42 | [C₂H₃N₃]⁺•, [CHN₂]⁺ | Ring Cleavage: Fragmentation of the triazole ring itself. The unsubstituted 1,2,4-triazole ring is known to lose HCN, yielding a fragment at m/z 42.[6] |

Predicted Fragmentation Diagram

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol (CAS: 52497-33-3)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. By delving into its chemical identity, synthesis, potential applications, and safety profile, this document serves as a crucial resource for professionals engaged in drug discovery and development.

Core Chemical Identity

This compound is a substituted triazole, a class of five-membered heterocyclic compounds containing three nitrogen atoms. The presence of the triazole ring, along with a hydroxyethyl group, imparts specific chemical characteristics that are pivotal to its reactivity and potential biological activity.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 52497-33-3 |

| Molecular Formula | C₆H₁₁N₃O |

| Molecular Weight | 141.17 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC1=NC(C)=NN1CCO |

| InChI Key | AUQNRKJSLNRCKH-UHFFFAOYSA-N |

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its chemical structure and information from suppliers, some general properties can be inferred.

Table 2: Physicochemical Properties

| Property | Value/Information | Source |

| Physical Form | Liquid | |

| Solubility | Expected to be soluble in polar organic solvents and water. | Inferred from structure |

| Boiling Point | Not specified in available literature. | |

| Density | Not specified in available literature. | |

| Flash Point | Not applicable (as per some supplier data). |

Synthesis and Characterization

The synthesis of this compound can be approached through the N-alkylation of the 3,5-dimethyl-1H-1,2,4-triazole precursor. This method is a common and effective strategy for the preparation of N-substituted triazoles.[1]

General Synthesis Pathway: N-Alkylation

The most probable synthetic route involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable two-carbon electrophile bearing a hydroxyl group or a precursor to it. A common method is the reaction with 2-chloroethanol in the presence of a base.

Caption: General N-alkylation pathway for the synthesis of the target compound.

Exemplary Experimental Protocol

The following protocol is a representative procedure for the N-alkylation of a triazole ring and can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-dimethyl-1H-1,2,4-triazole (1 equivalent) in a suitable solvent such as acetone or DMF.

-

Addition of Base: Add a base, for instance, potassium carbonate (K₂CO₃) (1.1 equivalents), to the solution.

-

Addition of Alkylating Agent: To the stirred suspension, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Characterization

The structural confirmation of the synthesized compound would typically involve the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include two singlets for the two methyl groups on the triazole ring, and two triplets for the methylene protons of the hydroxyethyl group, along with a broad singlet for the hydroxyl proton.

-

¹³C NMR: Would show characteristic peaks for the methyl carbons, the two carbons of the triazole ring, and the two carbons of the hydroxyethyl group.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (141.17 g/mol ) would be expected.

Potential Applications and Biological Activity

While specific studies on the biological activity of this compound are limited in the public domain, the broader class of 1,2,4-triazole derivatives is well-documented for a wide range of pharmacological activities.

Antifungal Potential

The 1,2,4-triazole nucleus is a core structural feature of many clinically used antifungal drugs. These agents typically function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth. Given its structural similarity to known antifungal agents, this compound is a candidate for investigation as a potential antifungal agent.

Caption: General mechanism of action for triazole-based antifungal agents.

Other Potential Biological Activities

Derivatives of 1,2,4-triazole have also been explored for a variety of other therapeutic applications, including:

-

Antibacterial

-

Antiviral

-

Anticancer

-

Anti-inflammatory

-

Anticonvulsant

Therefore, this compound could serve as a valuable scaffold or intermediate in the synthesis of novel compounds for these therapeutic areas.

Safety and Handling

Table 3: General Safety Information

| Hazard Category | Information |

| GHS Pictograms | Not specified in available literature. |

| Signal Word | Not specified in available literature. |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled (general for triazole derivatives).[2] |

| Precautionary Statements | Use personal protective equipment (gloves, eye protection, lab coat). Handle in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.[2] |

| Storage | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. Classified as a combustible liquid. |

| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |

It is imperative to consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a chemical entity with significant potential, primarily as a building block in the synthesis of novel compounds with prospective biological activities, particularly in the realm of antifungal drug discovery. Its synthesis via N-alkylation of the corresponding triazole is a feasible and well-established method. While comprehensive data on its physicochemical properties and biological activity are yet to be fully elucidated, its structural features suggest it is a promising candidate for further investigation in medicinal chemistry and drug development programs. Researchers are encouraged to conduct thorough characterization and biological screening to unlock the full potential of this compound.

References

- Fisher Scientific. Safety Data Sheet. (Please note: This is a general reference to a safety data sheet for a related triazole compound, as a specific one for CAS 52497-33-3 was not found).

-

PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). [Link]

-

MDPI. Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted. [Link]

-

Penning Perfumes. The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. [Link]

Sources

"starting materials for 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol synthesis"

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

Abstract

This technical guide provides a comprehensive analysis of the synthetic pathways and requisite starting materials for the preparation of this compound. This compound, a functionalized triazole, serves as a valuable building block in the development of pharmaceuticals and agrochemicals, leveraging the well-established biological activities of the 1,2,4-triazole scaffold.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the strategic choices involved in its synthesis. We will explore two primary retrosynthetic approaches: the initial synthesis of the 3,5-dimethyl-1H-1,2,4-triazole core followed by N-alkylation, and the construction of the triazole ring with a pre-functionalized precursor. For each route, we will dissect the selection of starting materials, provide detailed experimental protocols, and explain the underlying chemical principles that govern reaction outcomes, efficiency, and scalability.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most common and versatile approach involves disconnecting the C-N bond between the ethanol moiety and the triazole ring. This strategy relies on the synthesis of the stable 3,5-dimethyl-1H-1,2,4-triazole intermediate, which is then alkylated. A less common alternative involves constructing the triazole ring from precursors where the hydroxyethyl group is already present.

Caption: Key N-alkylation strategies for the final synthesis step.

Strategy A: Alkylation with 2-Haloethanols

This is a straightforward and widely used method analogous to a Williamson ether synthesis, where the deprotonated triazole acts as the nucleophile.

Starting Materials:

-

3,5-dimethyl-1H-1,2,4-triazole

-

2-Chloroethanol or 2-Bromoethanol

-

A suitable base (e.g., Potassium Carbonate, Sodium Hydroxide)

-

A polar aprotic solvent (e.g., DMF, Acetonitrile)

Causality and Experimental Insight: The reaction requires a base to deprotonate the triazole, forming the nucleophilic triazolide anion. Potassium carbonate is a common choice as it is inexpensive and sufficiently strong. The choice of solvent is critical; polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base while leaving the anion highly reactive.

Experimental Protocol: Alkylation with 2-Chloroethanol

-

Setup: To a solution of 3,5-dimethyl-1H-1,2,4-triazole (1 molar equivalent) in anhydrous DMF, add potassium carbonate (1.5 molar equivalents).

-

Addition of Alkylating Agent: Stir the suspension vigorously and add 2-chloroethanol (1.1 molar equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 8-12 hours. Monitor the reaction progress using TLC.

-

Work-up: After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Strategy B: Alkylation with Ethylene Oxide

This method involves the nucleophilic ring-opening of an epoxide and is often highly efficient and atom-economical.

Starting Materials:

-

3,5-dimethyl-1H-1,2,4-triazole

-

Ethylene Oxide

-

A catalytic amount of base or acid

Causality and Experimental Insight: The nitrogen of the triazole ring directly attacks one of the carbons of the strained epoxide ring, leading to its opening and the formation of the hydroxyethyl side chain. This reaction can be performed under basic conditions, which enhances the nucleophilicity of the triazole.

Safety Note: Ethylene oxide is a toxic and flammable gas, requiring specialized handling in a well-ventilated fume hood or a closed reactor system. For laboratory-scale synthesis, safer alternatives like ethylene carbonate are often preferred, which generate ethylene oxide in situ or react via a similar mechanism under appropriate conditions.

Comparative Analysis of Starting Materials and Routes

The selection of a synthetic route depends on the specific requirements of the research or production environment, including scale, cost, safety, and available equipment.

| Parameter | Route A (Haloethanol) | Route B (Ethylene Oxide) |

| Starting Materials Cost | Generally low to moderate. 2-chloroethanol is an inexpensive bulk chemical. | Ethylene oxide is inexpensive, but handling costs and equipment can be high. |

| Safety & Handling | Relatively safe. 2-chloroethanol is toxic but manageable in a standard lab. | High hazard. Ethylene oxide is a toxic, flammable, and explosive gas requiring specialized equipment. |

| Reaction Conditions | Moderate temperatures (60-80 °C), standard glassware. | Low temperatures are often required to control exotherms. Requires a pressure-rated vessel. |

| Byproducts | Produces inorganic salts (e.g., KCl) that must be filtered or washed away. | Highly atom-economical; the primary byproduct is unreacted starting material. |

| Scalability | Easily scalable from lab to pilot plant. | Scalability requires significant investment in safety and engineering controls. |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step process: formation of the 3,5-dimethyl-1H-1,2,4-triazole core, followed by N-alkylation. The selection of starting materials for the initial ring formation offers flexibility, with classical methods like the Pellizzari reaction providing a reliable route. For the crucial N-alkylation step, the use of 2-chloroethanol in the presence of a base like potassium carbonate represents the most balanced approach for laboratory and pilot-scale synthesis, offering a favorable combination of safety, cost-effectiveness, and procedural simplicity. While the ethylene oxide route is more atom-economical, its significant handling hazards make it suitable only for industrial settings with specialized infrastructure. This guide provides the foundational knowledge for researchers to make informed decisions when selecting starting materials and methodologies for this valuable synthetic intermediate.

References

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Google Search.

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Google Search.

- Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers - Benchchem. (n.d.). Google Search.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.). Google Search.

- synthesis of 1,2,4 triazole compounds - ISRES. (n.d.). Google Search.

- Combinatorial Synthesis of 3,5-Dimethylene Substituted 1,2,4-Triazoles - ResearchG

- One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - NIH. (n.d.). Google Search.

- Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - PubMed Central. (n.d.). Google Search.

- Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4- (styryl/4-substituted. (n.d.). Google Search.

- The Role of 3,5-Dimethyl-1H-1,2,4-triazole in Organic Synthesis. (n.d.). Google Search.

Sources

An In-depth Technical Guide to the Physical Characteristics of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physical properties of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest in medicinal chemistry and materials science. Recognizing the current scarcity of published experimental data for this specific molecule, this document serves as a procedural manual, detailing both established experimental methodologies and modern computational approaches for determining its key physical characteristics. By offering a structured pathway for analysis—from basic identity confirmation to in-depth spectroscopic and solubility profiling—this guide is designed to empower researchers in generating reliable and reproducible data. The protocols herein are presented with an emphasis on the causality behind experimental choices, ensuring a deep understanding of the principles of characterization.

Introduction and Molecular Overview

The 1,2,4-triazole moiety is a cornerstone in the development of a wide array of biologically active compounds, demonstrating antimicrobial, antifungal, and anticancer properties.[1][2] The subject of this guide, this compound, incorporates this versatile heterocycle with a hydroxyethyl side chain, suggesting potential applications as a synthon in drug discovery or as a functional material. A thorough understanding of its physical characteristics is a prerequisite for any further development, influencing formulation, reaction kinetics, and biological uptake.

Molecular Identity:

| Property | Value | Source |

| Chemical Name | This compound | - |

| Molecular Formula | C₆H₁₁N₃O | |

| Molecular Weight | 141.17 g/mol | |

| CAS Number | 52497-33-3 | |

| Physical Form | Liquid |

The following sections will provide detailed protocols for the experimental determination and computational prediction of the key physical properties of this compound.

Thermal Properties: Melting and Boiling Point Determination

Given that this compound is a liquid at standard conditions, the determination of its boiling point is of primary importance for its purification and handling. While a melting point is not applicable for a liquid, understanding its behavior at low temperatures (freezing point) can also be valuable.

Boiling Point Determination

The boiling point provides a crucial measure of purity and is essential for distillation-based purification. The micro-method using a Thiele tube is recommended for its efficiency with small sample volumes.

Experimental Protocol: Thiele Tube Method

-

Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Methodology:

-

A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution.

-

As the temperature rises, air trapped in the capillary tube will be expelled, followed by a steady stream of bubbles from the sample's vapor.

-

Heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

Causality of Experimental Choice: The Thiele tube ensures uniform heating of the sample, which is critical for an accurate boiling point determination. The micro-method is chosen to conserve the sample, which may be of value in early-stage research.

Computational Prediction of Boiling Point

In the absence of experimental data, computational models can provide a reliable estimate of the boiling point based on the molecular structure.

Workflow for Computational Prediction:

Caption: Workflow for the computational prediction of boiling point.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its application in synthesis, formulation, and biological assays. The presence of both a polar hydroxyl group and a heterocyclic triazole ring suggests solubility in a range of polar solvents.

Predicted Qualitative Solubility:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | High | The hydroxyl group can participate in hydrogen bonding with protic solvents. The nitrogen atoms in the triazole ring can also act as hydrogen bond acceptors. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetonitrile | Moderate to High | The polar nature of the molecule will allow for favorable dipole-dipole interactions. |

| Non-Polar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant dissolution in non-polar solvents. |

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Principle: This method determines the thermodynamic solubility by allowing a saturated solution to reach equilibrium.

-

Methodology:

-

An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solute.

-

The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation).

-

Causality of Experimental Choice: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a true measure of the compound's solubility at equilibrium.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (triazole) | ~2.3 | s | 6H |

| -CH₂- (N-CH₂) | ~4.1 | t | 2H |

| -CH₂- (CH₂-OH) | ~3.8 | t | 2H |

| -OH | Variable | s (broad) | 1H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) |

| -CH₃ (triazole) | ~12 |

| C (triazole) | ~150, ~158 |

| -CH₂- (N-CH₂) | ~50 |

| -CH₂- (CH₂-OH) | ~60 |

Experimental Protocol: NMR Sample Preparation and Analysis

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Predicted Key IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200-3600 | Strong, broad |

| C-H stretch (alkane) | 2850-3000 | Medium to strong |

| C=N stretch (triazole) | ~1600 | Medium |

| C-O stretch (alcohol) | 1050-1150 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Principle: ATR-FTIR allows for the analysis of liquid samples with minimal preparation. An infrared beam is passed through a crystal, and the evanescent wave that penetrates the sample is measured.

-

Methodology:

-

A background spectrum of the clean ATR crystal is collected.

-

A small drop of this compound is placed onto the ATR crystal.

-

The sample spectrum is acquired.

-

The crystal is cleaned with a suitable solvent (e.g., isopropanol) after analysis.

-

Causality of Experimental Choice: ATR-FTIR is a rapid and non-destructive technique that is ideal for the analysis of liquid samples, eliminating the need for preparing KBr pellets or liquid cells.

Conclusion

References

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. ([Link])

-

Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. ([Link])

Sources

- 1. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

An In-Depth Technical Guide to the Solubility of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences drug discovery and development processes, including synthesis, purification, formulation, and bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol, a heterocyclic compound of interest. In the absence of extensive published data for this specific molecule, this document serves as a first-principles guide, combining theoretical analysis of its molecular structure with robust, field-proven experimental protocols. We delve into the physicochemical properties that govern its solubility, provide a detailed methodology for equilibrium solubility determination using the gold-standard shake-flask method, and outline a precise quantification protocol using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable solubility profile for this and structurally related compounds.

Theoretical Framework for Solubility

A predictive understanding of solubility begins with a thorough analysis of the solute's molecular structure and its inherent physicochemical properties.

Physicochemical Profile of this compound

The structure of this compound is a composite of distinct functional groups that dictate its interaction with various solvents:

-

1,2,4-Triazole Ring: This five-membered aromatic heterocycle contains three nitrogen atoms, making it polar. The nitrogen atoms, particularly the un-substituted ones, are capable of acting as hydrogen bond acceptors.[2][3] The two methyl groups (-CH₃) attached to the ring introduce a degree of non-polar character.

-

Ethanol Side Chain (-CH₂CH₂OH): The terminal hydroxyl (-OH) group is highly polar and can function as both a hydrogen bond donor and acceptor.[4] This group significantly enhances the molecule's ability to interact with polar and protic solvents.

Collectively, these features render this compound a polar, amphiprotic molecule . Its solubility will be highest in solvents that can effectively engage in hydrogen bonding and accommodate its polar nature.

Principles of Solute-Solvent Interactions

The dissolution of a solid in a liquid is governed by the thermodynamic principle that a solution will form if the Gibbs free energy of the system decreases. This process can be broken down into three conceptual steps:

-

Lattice Energy: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.[5]

-

Cavity Formation: Energy is required to create a space or cavity in the solvent to accommodate the solute molecule.[5]

-

Solvation Energy: Energy is released when the solute molecule forms favorable interactions (e.g., van der Waals forces, dipole-dipole interactions, hydrogen bonds) with the surrounding solvent molecules.[6]

A compound's solubility is ultimately determined by the balance of these energy changes. The adage "like dissolves like" is a useful heuristic: polar solutes, such as the title compound, will dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents. This is because the solvation energy released from interactions between similar molecules can effectively compensate for the energy required to break the solute lattice and solvent structure.

The Role of Hydrogen Bonding

For this compound, hydrogen bonding is a dominant intermolecular force influencing its solubility.[3][7]

-

Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to be excellent solvents for the title compound due to their ability to form strong hydrogen bonds with both the triazole ring's nitrogen atoms and the ethanol moiety's hydroxyl group.

-

Polar Aprotic Solvents (e.g., acetonitrile, DMSO, ethyl acetate): These solvents can accept hydrogen bonds but cannot donate them. They will still be effective at solvating the molecule, primarily by interacting with the hydroxyl group's hydrogen atom, but may be less effective than protic solvents.

-

Non-polar Solvents (e.g., toluene, hexane): These solvents lack significant polarity and cannot participate in hydrogen bonding. The energy required to break the strong intermolecular forces in the solid solute is not sufficiently compensated by the weak van der Waals interactions with these solvents. Consequently, solubility is expected to be very low.

Caption: Predicted solubility based on solute-solvent interactions.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The shake-flask method is widely regarded as the "gold standard" for determining equilibrium (thermodynamic) solubility.[8][9]

The Shake-Flask Method: A Self-Validating Protocol

This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the saturated supernatant is then measured. The protocol's trustworthiness is ensured by confirming that a true equilibrium has been reached, which is typically done by measuring the concentration at multiple time points (e.g., 24 and 48 hours) to ensure it remains constant.

Detailed Step-by-Step Experimental Workflow

Materials and Equipment:

-

This compound (solid, purity >98%)

-

Organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

HPLC system with UV detector

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and a consistent agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours.

-

Phase Separation: After the initial equilibration period, remove the vials and allow the undissolved solid to settle. If necessary, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to facilitate separation.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 3.0.

-

Equilibrium Verification: To ensure equilibrium was reached, continue shaking the original vials for another 24 hours (total 48 hours). Repeat steps 4-7. The solubility value is considered valid if the concentrations measured at 24 and 48 hours are statistically identical.

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a highly suitable technique for accurately quantifying triazole-containing compounds due to their characteristic UV absorbance.[10][11]

Protocol for HPLC-UV Analysis

Instrumentation:

-

HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

UV-Vis detector.

Chromatographic Conditions (Starting Point):

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water, which can be optimized. Adding 0.1% formic acid to both phases can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance (λmax) for the triazole ring, typically in the range of 210-260 nm.[12] This should be determined experimentally by scanning a standard solution.

-

Injection Volume: 10 µL.

Quantification Procedure:

-

Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Calibration Standards: Prepare a series of at least five working standards by serially diluting the stock solution to cover the expected concentration range of the diluted samples.

-

Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration. Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. A correlation coefficient (R²) of >0.995 is typically required.

-

Sample Analysis: Inject the diluted, filtered samples from the shake-flask experiment.

-

Calculation: Determine the concentration of the diluted samples using the regression equation from the calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor.

Data Presentation and Predictive Models

Summarizing Solubility Data

Quantitative results should be organized systematically for clear interpretation and comparison.

Table 1: Template for Solubility Data of this compound at 25 °C

| Solvent | Solvent Class | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 32.7 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 24.5 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 6.0 | Experimental Value | Calculated Value |

| Dichloromethane | Polar Aprotic | 9.1 | Experimental Value | Calculated Value |

| Toluene | Non-polar | 2.4 | Experimental Value | Calculated Value |

| n-Hexane | Non-polar | 1.9 | Experimental Value | Calculated Value |

Introduction to Predictive Cosolvency Models

In pharmaceutical sciences, solubility in solvent mixtures is often of great interest.[13] Cosolvency models are mathematical tools used to predict or correlate the solubility of a solute in such mixtures.[1][14] These models can be theoretical, semi-empirical, or empirical.

One of the most widely used and accurate semi-empirical models is the Jouyban-Acree model .[15][16] This model can predict solubility in binary solvent mixtures at various temperatures, requiring experimental solubility data in the neat (pure) solvents as input.[17] Given the lack of data for the title compound, generating experimental values in key mono-solvents, as described in this guide, is the first step toward applying such powerful predictive tools for more complex solvent systems.

Conclusion

This technical guide provides a comprehensive, first-principles approach to determining and understanding the solubility of this compound in organic solvents. By analyzing its molecular structure, we predict it to be a polar compound with high solubility in polar protic solvents due to its strong hydrogen bonding capabilities. A detailed, self-validating protocol for the shake-flask method, coupled with a robust HPLC-UV quantification procedure, provides the necessary tools for researchers to generate high-quality, reliable solubility data. This foundational data is not only crucial for immediate applications in synthesis and formulation but also serves as the essential input for advanced predictive models, enabling a more efficient and informed drug development process.

References

- Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences, 22, 593-611.

- BenchChem. (2025). Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds.

- BenchChem. (2025).

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.

- ChemRxiv. (2023).

- Jouyban, A. (2005). A unified cosolvency model for calculating solute solubility in mixed solvents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(7), 519-523.

- ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.

- Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers in Bioscience, 13, 1345-1363.

- Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(19), 11689-11732.

- Industrial & Engineering Chemistry Research. (2024). Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.

- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269.

- Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431.

- Bergström, C. A., & Avdeef, A. (2019). The thermodynamic principles of dissolution. ADMET & DMPK, 7(2), 68-86.

- Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 262-269.

- SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.

- Wikipedia. (n.d.). 1,2,4-Triazole.

- ACS Omega. (2018).

- Biointerface Research in Applied Chemistry. (2021).

- ResearchGate. (2017).

- National Center for Biotechnology Information. (n.d.). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents.

- Molecular Pharmaceutics. (2019). Thermodynamic Approaches to the Challenges of Solubility in Drug Discovery and Development.

- Semantic Scholar. (2021).

- ResearchGate. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.

- Agilent Technologies. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE.

- Royal Society of Chemistry. (2020).

- The Pharma Innovation Journal. (2020). The synthesis and study of physicochemical properties of 1,2,4-triazole derivatives containing the phenethyl group in position 5.

- ResearchGate. (2005).

- Semantic Scholar. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.

- ResearchGate. (2015). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm.

- MDPI. (2024).

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Bohrium. (n.d.).

- Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. (2003).

- World Journal of Pharmaceutical Research. (2022). Method development and validation of itraconazole by uv-spectrophotometer.

- Life Chemicals. (2023). Compound solubility prediction in medicinal chemistry and drug discovery.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- ResearchGate. (2011).

- SciSpace. (2013). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)

- National Center for Biotechnology Information. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000)

- Asian Journal of Pharmaceutical Analysis. (2023).

- Cheméo. (n.d.). 1H-1,2,4-Triazole + Ethanol - Chemical & Physical Properties.

- ResearchGate. (2014). UV spectrophotometric determination of pK's of 1,2,4-triazoline-3-thiones in sodium hydroxide solutions.

- PubChem. (n.d.). 1H-1,2,4-Triazole-1-ethanol.

- BenchChem. (2025). Application Note: Quantification of 3-(phenoxymethyl)

- Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

Sources

- 1. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrogen bonding interactions in fluorinated 1,2,3-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Method development and validation of itraconazole by uv-spectrophotometer [wisdomlib.org]

- 13. frontierspartnerships.org [frontierspartnerships.org]

- 14. scispace.com [scispace.com]

- 15. In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model [sites.ualberta.ca]

- 16. Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential applications of 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the versatile 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, and anti-inflammatory properties.[1] The title compound, this compound, is a functionalized derivative that holds promise as a building block for the synthesis of more complex and potentially bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound possesses a core 3,5-dimethyl-1,2,4-triazole ring N-substituted with an ethanol group. The presence of the hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification, enabling the exploration of structure-activity relationships (SAR).

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃O | [2] |

| Molecular Weight | 141.17 g/mol | [2] |

| CAS Number | 52497-33-3 | [2] |

| Appearance | Liquid | [2] |

| InChI Key | AUQNRKJSLNRCKH-UHFFFAOYSA-N | [2] |

Below is a diagram illustrating the molecular structure of the title compound.

Caption: Molecular structure of this compound.

Synthesis Methodology

The synthesis of this compound is most commonly achieved through the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole. This approach is favored due to the commercial availability of the starting triazole and the regioselective nature of the alkylation under controlled conditions.

Proposed Synthetic Route: N-Alkylation

The primary synthetic route involves the reaction of 3,5-dimethyl-1H-1,2,4-triazole with a suitable 2-carbon electrophile containing a hydroxyl group or a precursor. The use of 2-chloroethanol in the presence of a base is a common and effective method.

Caption: Workflow for the synthesis of the target compound via N-alkylation.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of 1,2,4-triazoles.[3][4]

Materials:

-

3,5-dimethyl-1H-1,2,4-triazole

-

2-Chloroethanol

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

To a stirred solution of 3,5-dimethyl-1H-1,2,4-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Add 2-chloroethanol (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Spectroscopic Characterization

While a publicly available, comprehensive set of analytical data for this specific molecule is limited, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl, ethyl, and hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3-2.5 | Singlet | 6H | 2 x -CH₃ on triazole ring |

| ~3.8-4.0 | Triplet | 2H | -CH₂-OH |

| ~4.1-4.3 | Triplet | 2H | -N-CH₂- |

| Variable | Broad Singlet | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~10-15 | -CH₃ on triazole ring |

| ~50-55 | -N-CH₂- |

| ~58-62 | -CH₂-OH |

| ~150-155 | C3 and C5 of triazole ring |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H and C-N bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3500 (broad) | O-H stretch (hydroxyl group) |

| 2850-3000 | C-H stretch (aliphatic) |

| 1500-1600 | C=N stretch (triazole ring) |

| 1000-1200 | C-O stretch (primary alcohol) |

Mass Spectrometry (Predicted)

Electron impact mass spectrometry (EI-MS) would likely show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 141 | [M]⁺ |

| 110 | [M - CH₂OH]⁺ |

| 96 | [M - CH₂CH₂OH]⁺ |

Potential Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively reported, the broader class of 1,2,4-triazole derivatives has a well-documented history of diverse therapeutic applications.[1] The title compound serves as a valuable intermediate for the synthesis of novel drug candidates.

-

Antifungal Agents: The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs, such as fluconazole and itraconazole.[5]

-

Antimicrobial Agents: Numerous 1,2,4-triazole derivatives have demonstrated potent activity against various bacterial strains.[1]

-

Antiviral Activity: Certain triazole-containing compounds have been investigated for their antiviral properties.[1]

-

Anti-inflammatory and Analgesic Effects: The triazole nucleus has been incorporated into molecules with anti-inflammatory and analgesic activities.[5]

The hydroxyl group of this compound provides a convenient point for chemical elaboration, allowing for its incorporation into larger, more complex molecules with tailored biological activities.

Conclusion

This compound is a valuable heterocyclic compound with a versatile chemical structure. Its synthesis is readily achievable through standard organic chemistry methodologies, primarily the N-alkylation of 3,5-dimethyl-1H-1,2,4-triazole. While detailed experimental characterization data is not widely available, its spectroscopic properties can be reliably predicted. The title compound represents a key building block for the development of novel therapeutic agents, leveraging the well-established pharmacological importance of the 1,2,4-triazole scaffold. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

- (Reference not directly cited in the text, but provides general context on triazole deriv

- (Reference not directly cited in the text, but provides general context on triazole deriv

- Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one.

-

Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology. [Link]

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

- (Reference not directly cited in the text, but provides general context on triazole deriv

- (Reference not directly cited in the text, but provides general context on triazole deriv

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

-

An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

-

1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. ResearchGate. [Link]

-

Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

- (Reference not directly cited in the text, but provides general context on triazole deriv

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

- (Reference not directly cited in the text, but provides general context on triazole synthesis)

Sources

- 1. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. This compound DiscoveryCPR 52497-33-3 [sigmaaldrich.com]

- 3. MD4505C1 - Process for the synthesis of 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Diverse Biological Landscape of 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,4-triazole nucleus stands as a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a remarkable array of therapeutic agents.[1] Its unique physicochemical properties, including metabolic stability and the capacity for extensive hydrogen bonding, have propelled its derivatives to the forefront of drug discovery across multiple disease areas. This in-depth technical guide provides a comprehensive exploration of the multifaceted biological activities of 1,2,4-triazole derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We delve into the core therapeutic areas where these compounds have demonstrated significant promise, including their roles as antifungal, anticancer, antibacterial, antiviral, and anti-inflammatory agents.

The Enduring Significance of the 1,2,4-Triazole Scaffold

The five-membered heterocyclic ring of 1,2,4-triazole, with its three nitrogen atoms, is a versatile building block in the design of bioactive molecules.[2][3] Its ability to act as a bioisostere for amide, ester, and carboxylic acid functionalities allows for the mimicry of biological interactions while often improving pharmacokinetic profiles.[4] This inherent versatility has led to the development of numerous clinically successful drugs, such as the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anticancer drug letrozole, underscoring the profound impact of this scaffold on modern medicine.[5] This guide will systematically explore the key biological activities that have cemented the importance of 1,2,4-triazole derivatives in the pharmaceutical landscape.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most prominent and commercially successful application of 1,2,4-triazole derivatives lies in their potent antifungal activity.[6] These compounds have revolutionized the treatment of systemic fungal infections.[7]

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of antifungal action for triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][8] This enzyme is a critical component in the fungal ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[2][5] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt this conversion, leading to the accumulation of toxic sterol precursors and a depletion of ergosterol. This disruption alters the fluidity and integrity of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[8]

Caption: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Analysis of Anticancer Activity

The in vitro anticancer activity of 1,2,4-triazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [9][10]This colorimetric assay measures cell viability and provides a quantitative measure of a compound's cytotoxic potential.

| Compound ID | R Group | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) | MCF7 (Breast) IC50 (µM) | PC3 (Prostate) IC50 (µM) |

| 8a | 2,4-dichlorophenyl | 1.23 ± 0.11 | 0.98 ± 0.08 | 2.11 ± 0.15 | 1.56 ± 0.12 |

| 8b | 4-chlorophenyl | 2.54 ± 0.21 | 1.87 ± 0.14 | 3.45 ± 0.28 | 2.98 ± 0.22 |

| 8c | 4-fluorophenyl | 0.89 ± 0.07 | 0.65 ± 0.05 | 1.54 ± 0.11 | 1.12 ± 0.09 |

| 8d | 4-methoxyphenyl | 5.12 ± 0.45 | 4.32 ± 0.38 | 6.87 ± 0.59 | 5.91 ± 0.51 |

| Data adapted from a representative study on 1,2,4-triazole analogs. | |||||

| [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the 1,2,4-triazole derivatives for 48-72 hours.

-

MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial and Antiviral Activities: A Broad Spectrum of Action

The 1,2,4-triazole scaffold is also a key component in the development of agents to combat infectious diseases caused by bacteria and viruses.

Antibacterial Potential

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. [12][13]The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores has been a successful strategy to develop novel and more effective antibacterial candidates. [13] Experimental Protocol: Cup-Plate Method for Antibacterial Screening

-

Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.

-

Bacterial Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Compound Application: A defined volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured to assess antibacterial activity.

Antiviral Properties

The 1,2,4-triazole ring is present in the broad-spectrum antiviral drug ribavirin, highlighting its importance in antiviral chemotherapy. [12]Derivatives of 1,2,4-triazole have shown activity against a range of viruses, including influenza virus, herpes viruses, and human immunodeficiency virus (HIV). [14]The antiviral mechanisms are varied and can include the inhibition of viral enzymes or interference with viral replication processes. [14][15]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anti-inflammatory agents. [16][17]

Mechanism of Action: COX and LOX Inhibition

Many anti-inflammatory 1,2,4-triazole derivatives exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade. [18]Some derivatives have shown selective inhibition of COX-2, which is an attractive feature for developing anti-inflammatory drugs with reduced gastrointestinal side effects. [16][18]

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

A common in vivo model to assess the anti-inflammatory activity of new compounds is the carrageenan-induced paw edema model in rats.

Experimental Workflow:

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Perspectives

The 1,2,4-triazole scaffold continues to be a highly valuable and versatile platform in the pursuit of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, from potent antifungal and anticancer effects to promising antibacterial, antiviral, and anti-inflammatory properties. The ongoing exploration of structure-activity relationships, coupled with the application of modern drug design strategies such as molecular hybridization and computational modeling, will undoubtedly lead to the discovery of new 1,2,4-triazole-based drugs with enhanced efficacy and safety profiles. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers to build upon in their quest to harness the full therapeutic potential of this exceptional heterocyclic system.

References

-

Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (2005). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Antibacterial activity study of 1,2,4-triazole derivatives. (2019). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved January 19, 2026, from [Link]

-

Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. Retrieved January 19, 2026, from [Link]

-

A Literature Review Focusing on the Antiviral Activity of [9][12][13]and-[9][19][12]triazoles. (2024). Bentham Science. Retrieved January 19, 2026, from [Link]

-

Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives Bearing the 6-Fluoroquinazolinyl Moiety. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]

-

Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Synthesis and anticancer activity of [9][12][13]triazole [4,3-b] [9][10][12][13]tetrazine derivatives. (2022). Springer. Retrieved January 19, 2026, from [Link]

-

Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. (2007). Asian Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. (2011). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-